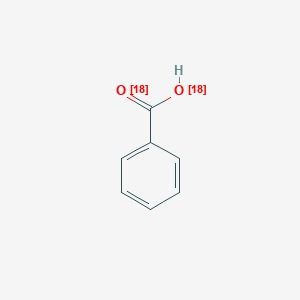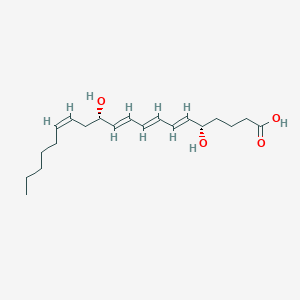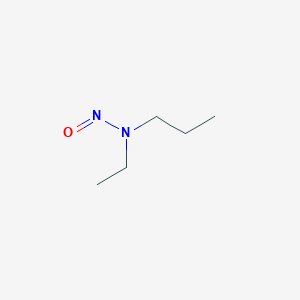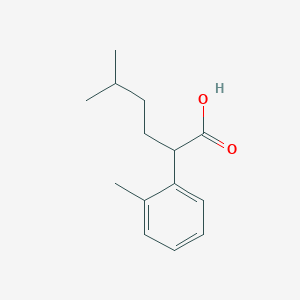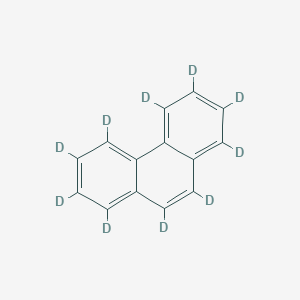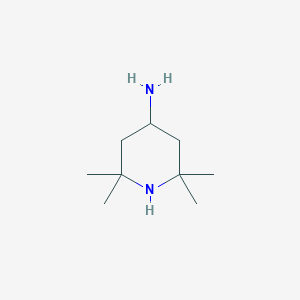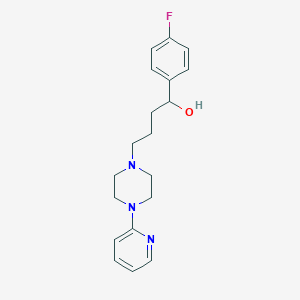
Azaperol
Overview
Description
Azaperol is a metabolite of azaperone, a butyrophenone neuroleptic drug. Azaperone is primarily used as a tranquilizer in veterinary medicine, especially for pigs and elephants . This compound retains some pharmacological activity similar to azaperone, making it significant in residue analysis and pharmacokinetic studies .
Mechanism of Action
Target of Action
Azaperol primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to other drugs such as haloperidol .
Mode of Action
this compound interacts with its targets by blocking dopamine receptors in the brain . It is thought to antagonize apomorphine and amphetamine-induced behavioral effects, which are mediated by brain catecholamines, especially dopamine .
Biochemical Pathways
It is known that this compound, as a dopamine d2-antagonist, can inhibit the prolactin inhibiting factor at the hypothalamo-pituitary level, leading to an enhanced prolactin release from the pituitary gland . This increased serum prolactin levels further result in an increased progestative status of the female genital tract and an increased mammary gland stimulation .
Pharmacokinetics
this compound is rapidly absorbed, distributed to tissues, and metabolized mainly to this compound . The metabolism of this compound is hepatic . The elimination half-life of this compound is approximately 4 hours .
Result of Action
The molecular and cellular effects of this compound’s action include neuroleptic sedative and antiemetic effects . It may cause hypotension and while it has minimal effects on respiration in pigs, high doses in humans can cause respiratory depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction of this compound from swine adipose samples can be affected by the temperature, with optimal extraction occurring at 55°C
Biochemical Analysis
Biochemical Properties
Azaperol interacts with various biomolecules in the body. It primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . The molecular weight of this compound is 329.41 .
Cellular Effects
This compound has a number of effects on cells. It reduces motor activity, has cataleptic effects, decreases stress- or trauma-related mortality, and blocks apomorphine emesis . It also prevents fatal effects of catecholamines .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, which leads to its sedative and antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that Azaperone, which is metabolized to this compound, and this compound were confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in pigs, Azaperone is given strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg Azaperone/kg bw, depending on the indication .
Metabolic Pathways
This compound is involved in several metabolic pathways. The liver is the main site for metabolism . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite this compound, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH this compound), oxidative N-dealkylation and oxidative N-dearylation .
Transport and Distribution
This compound is rapidly absorbed and completely excreted in urine and faeces with only a small portion present as the parent compound . The major metabolite present in edible tissue is this compound .
Preparation Methods
Azaperol is typically synthesized as a metabolite of azaperone. The synthetic route involves the alkylation of 2-chloropyridine with piperazine to form 1-(pyridin-2-yl)piperazine. This intermediate is then reacted with 4-chloro-4’-fluorobutyrophenone to yield azaperone, which is subsequently metabolized to this compound . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the simultaneous determination of azaperone and this compound in animal tissues .
Chemical Reactions Analysis
Azaperol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include ammoniated acetonitrile and medium-chain fatty acids . The major products formed from these reactions are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and HPLC .
Scientific Research Applications
Azaperol is used in various scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Comparison with Similar Compounds
Azaperol is similar to other butyrophenone derivatives such as:
Haloperidol: Used as an antipsychotic in humans.
Droperidol: Used as an antiemetic and sedative.
Fluanisone: Another neuroleptic drug used in veterinary medicine.
This compound is unique in its specific use as a marker residue for azaperone in veterinary applications . Its pharmacological activity, while weaker than azaperone, still makes it significant in residue analysis and safety assessments .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


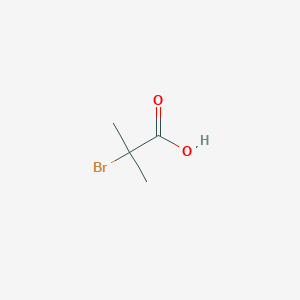
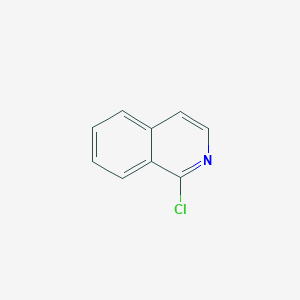
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)
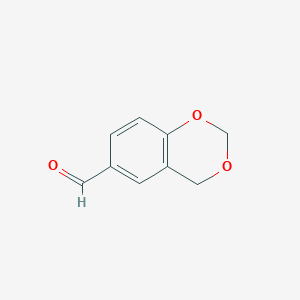
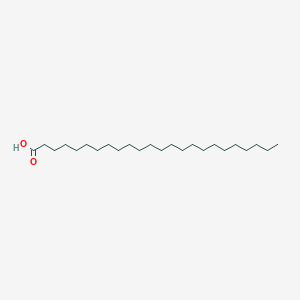
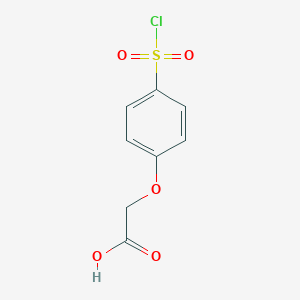
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
